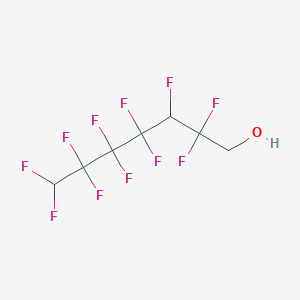

1H,1H,3H,7H-Perfluoroheptan-1-ol

Descripción

Contextualization of 1H,1H,3H,7H-Perfluoroheptan-1-ol within Fluorinated Alcohol Chemistry

Fluorinated alcohols are a class of organofluorine compounds that contain an alcohol functional group and at least one carbon-fluorine bond. nih.gov These compounds have garnered significant interest in various fields of chemistry due to their unique physicochemical properties, which include high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity. ua.ptresearchgate.net They are broadly categorized into perfluoroalcohols, where all hydrogen atoms on the carbon chain (except the one on the hydroxyl group) are replaced by fluorine, and partially fluorinated alcohols, which contain a mix of carbon-hydrogen and carbon-fluorine bonds. pleiades.online

This compound, with the chemical formula C₇H₄F₁₂O, falls under the category of partially fluorinated alcohols. Its structure consists of a seven-carbon chain where the hydrogen atoms are strategically replaced by fluorine, except at specific positions, and a terminal hydroxyl group. This specific arrangement of fluorine and hydrogen atoms imparts a unique combination of properties that distinguishes it from both fully fluorinated and non-fluorinated alcohols.

The presence of highly electronegative fluorine atoms significantly influences the acidity of the hydroxyl proton, making fluorinated alcohols stronger acids than their non-fluorinated counterparts. This enhanced acidity and hydrogen-bond-donating ability allow them to act as effective solvents and promoters for a variety of chemical reactions. acs.org The partial fluorination in this compound creates a molecule with distinct hydrophilic and lipophilic (or rather, fluorophilic) regions, suggesting potential for unique intermolecular interactions and phase behaviors.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 82793-41-7 apolloscientific.co.uk |

| Molecular Formula | C₇H₄F₁₂O nist.gov |

| MDL Number | MFCD00156092 apolloscientific.co.uk |

Academic Significance and Research Gaps in Perfluoroalkanol Studies

The academic significance of fluorinated alcohols is well-established, with extensive research highlighting their utility as solvents, co-solvents, and reagents in organic synthesis. acs.org They have been shown to facilitate reactions that are otherwise difficult to achieve in conventional solvents. acs.org Furthermore, their ability to induce specific protein conformations has made them valuable tools in biochemical and spectroscopic studies. researchgate.net

Despite the broad interest in fluorinated alcohols, research has predominantly focused on smaller, more common examples like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP). acs.org Longer-chain and partially fluorinated alcohols, such as this compound, have received comparatively less attention. A significant research gap exists in the comprehensive characterization of the physicochemical properties of these less common perfluoroalkanols. researchgate.net

A notable study on the liquid-liquid equilibrium of binary mixtures of 1H,1H,7H-perfluoroheptan-1-ol with linear perfluoroalkanes underscores both the practical importance and the fundamental questions surrounding these compounds. ua.pt This research highlights the need for more experimental data to develop and validate thermodynamic models that can accurately predict the behavior of such systems. ua.ptnist.gov The lack of extensive experimental data for many fluorinated alcohols hinders the full realization of their potential applications and a deeper understanding of their structure-property relationships. researchgate.net

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound is primarily aimed at bridging the existing knowledge gaps and exploring its unique properties for novel applications. The scope of this research encompasses a multi-faceted approach, from fundamental physicochemical characterization to the investigation of its performance in specific chemical processes.

Key objectives for future research include:

Comprehensive Physicochemical Profiling: A primary objective is the detailed experimental measurement of fundamental properties such as vapor pressure, viscosity, surface tension, and heat capacity over a range of temperatures and pressures. This data is crucial for engineering applications and for the development of accurate predictive models. A 2007 study provided valuable density data for 1H,1H,7H-perfluoroheptan-1-ol at various temperatures, which serves as a foundation for further work. ua.pt

Table 2: Density of 1H,1H,7H-Perfluoroheptan-1-ol at Different Temperatures

| Temperature (K) | Density (g/cm³) |

|---|---|

| 293.15 | 1.7501 |

| 303.15 | 1.7327 |

| 313.15 | 1.7150 |

| 323.15 | 1.6969 |

| 333.15 | 1.6785 |

| 343.15 | 1.6597 |

Data from Trindade et al., Fluid Phase Equilibria, 2007. ua.pt

Phase Behavior Studies: In-depth investigation of the phase behavior of this compound in mixtures with other solvents, including hydrocarbons, water, and other fluorinated compounds, is a critical research area. The existing study on its liquid-liquid equilibrium with perfluoroalkanes demonstrates the complex phase behavior of such systems and the need for further exploration. ua.pt Understanding this behavior is essential for its potential use in separation processes, as a reaction medium, or in the formulation of microemulsions. researchgate.net

Exploration of Synthetic Applications: A further objective is to systematically evaluate the performance of this compound as a solvent or catalyst in a wider range of organic reactions. Its unique properties may offer advantages in terms of reaction rates, selectivity, and product isolation compared to more conventional solvents.

Interfacial and Aggregation Behavior: Given its amphiphilic nature, with a polar head group and a fluorinated tail, research into the interfacial properties and self-assembly behavior of this compound is warranted. This could lead to applications in surface chemistry and materials science.

By pursuing these research objectives, the scientific community can build a more complete understanding of this compound, unlocking its potential for a variety of scientific and industrial applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F11O/c8-2(4(11,12)1-19)5(13,14)7(17,18)6(15,16)3(9)10/h2-3,19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQUKPRALAQKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380761 | |

| Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82793-41-7 | |

| Record name | 2,2,3,4,4,5,5,6,6,7,7-undecafluoroheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies of 1h,1h,3h,7h Perfluoroheptan 1 Ol

Established Synthetic Pathways for Perfluoroalkanols

The traditional synthesis of perfluoroalkanols relies on a set of foundational reactions that allow for the construction of the carbon skeleton and the introduction of the key functional groups. These methods are typically characterized by their reliability, though they may sometimes lack the efficiency or selectivity of more modern approaches.

Strategies for Incorporating Perfluoroalkyl Chains

The introduction of a perfluoroalkyl (RF) group is a cornerstone of organofluorine chemistry. researchgate.net Several strategies have been developed to forge the crucial C-C bond between the fluorinated segment and the non-fluorinated portion of the molecule.

One significant strategy involves the generation and reaction of electrophilic perfluoroalkyl radicals (RF•), which can then react with suitable radical acceptors. conicet.gov.ar Another common approach is the use of metal-mediated reactions, where metals facilitate the coupling of perfluoroalkyl halides with various organic substrates. conicet.gov.ar For instance, copper-mediated reactions have been employed to form perfluoroalkylarenes from arylboronate esters. nih.gov These foundational methods often require stoichiometric amounts of reagents and can sometimes proceed under harsh conditions. conicet.gov.ar

| Strategy | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Radical Perfluoroalkylation | Generation of a perfluoroalkyl radical which adds to or substitutes on an organic substrate. | Perfluoroalkyl radicals (RF•), radical initiators, radical acceptors. | conicet.gov.ar |

| Metal-Mediated Coupling | Use of metals, often copper, to facilitate the coupling of perfluoroalkyl halides with organic partners. | Perfluoroalkyl halides (RF-X), Cu(I)/Cu(II) salts, organometallic reagents. | conicet.gov.arnih.gov |

| Nucleophilic Perfluoroalkylation | Use of perfluoroalkyl anions or their synthetic equivalents to attack electrophilic carbon centers. | Perfluoroalkyl organometallics (e.g., RF-MgX, RF-Li), Ruppert-Prakash reagent (TMSCF3). | cas.cn |

Formation of Alcohol Functionality within Fluorinated Frameworks

Once the perfluoroalkyl chain is in place, the terminal alcohol functionality must be installed. The methods for achieving this are analogous to traditional organic synthesis but must be compatible with the highly electron-withdrawing nature of the RF group.

Commonly, this involves the reduction of a corresponding carboxylic acid or ester derivative. For example, a perfluoroalkyl-containing ester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4) to yield the primary alcohol. Another pathway is the hydrolysis of a terminal halide to an alcohol, although this can be challenging. It is important to note that many primary and secondary perfluoroalcohols are unstable. wikipedia.org However, partially fluorinated alcohols, where the alcohol functionality is separated from the perfluoroalkyl chain by a hydrocarbon spacer (as in 1H,1H,3H,7H-Perfluoroheptan-1-ol), exhibit usable stability. wikipedia.org In some cases, alcohols can also be formed as side products during nucleophilic fluorination reactions if water is present in the reaction medium. nih.gov

| Method | Description | Typical Reagents | Reference |

|---|---|---|---|

| Reduction of Carbonyls | Reduction of a carboxylic acid, ester, or aldehyde containing the RF-CH2-CH2- moiety. | LiAlH4, NaBH4. | General Organic Chemistry |

| Hydrolysis of Halides | Nucleophilic substitution of a terminal halide with a hydroxide (B78521) source. | NaOH, H2O. | General Organic Chemistry |

| Telomerization of Tetrafluoroethylene (B6358150) | A specialized industrial process involving the reaction of tetrafluoroethylene with methanol (B129727), followed by further steps. | CF2=CF2, CH3OH, radical initiators. | Industrial Chemistry |

Novel and Catalytic Approaches for this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing fluorinated compounds. These include catalytic systems and complex reaction sequences that can build molecular complexity rapidly.

Development of Stereoselective and Regioselective Synthetic Routes

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating more complex fluorinated alcohols with defined stereochemistry. The development of methods for the stereoselective installation of fluorine into organic molecules has been a significant challenge. nih.govsemanticscholar.org

Recent approaches have utilized Frustrated Lewis Pairs (FLPs) for the monoselective C-F activation of geminal difluoroalkanes, allowing for desymmetrization. semanticscholar.org The use of chiral Lewis bases in these systems can lead to the formation of diastereomeric products with high selectivity. nih.govsemanticscholar.org Regioselectivity is also a key consideration, particularly in reactions involving C-H functionalization. cas.cn Catalytic methods are being developed to control which C-H bond in a molecule reacts, avoiding the need for pre-functionalized substrates. cas.cn

Metal-Catalyzed Fluorination and Perfluoroalkylation Strategies

Transition-metal catalysis has revolutionized the synthesis of organofluorine compounds by enabling reactions under milder conditions with improved selectivity and functional group tolerance. conicet.gov.ar These methods are often more efficient than traditional stoichiometric approaches. conicet.gov.ar

Nickel has emerged as a cheaper alternative to noble metals for a variety of C-C and C-heteroatom bond formations. nih.gov Ligand-free, nickel-catalyzed perfluoroalkylation of arenes and heteroarenes can proceed at room temperature via a radical pathway. nih.gov Copper-catalyzed reactions are also prevalent, used for the perfluoroalkylation of aryl iodides, aryl boronates, and heteroaryl bromides. nih.govacs.org Palladium catalysis is effective for the trifluoromethylation of aryl chlorides under mild conditions. acs.org These catalytic strategies often involve oxidative addition, transmetalation, and reductive elimination steps. conicet.gov.ar

| Metal Catalyst | Typical Substrates | Advantages | Reaction Type | Reference |

|---|---|---|---|---|

| Copper (Cu) | Aryl Boronates, Aryl Iodides, Heteroaryl Bromides | Cost-effective, versatile for various RF groups. | Cross-coupling, Radical-mediated | conicet.gov.arnih.govacs.org |

| Nickel (Ni) | Arenes, Heteroarenes, Alkyl Halides | Inexpensive, can operate under ligand-free conditions. | C-H functionalization, Cross-coupling | nih.govresearchgate.net |

| Palladium (Pd) | Aryl Chlorides, Aryl Bromides | High efficiency and functional group tolerance. | Cross-coupling (e.g., Miyaura borylation/Suzuki coupling) | nih.govresearchgate.net |

Multi-component and Cascade Reactions in Perfluoroalkanol Synthesis

To enhance synthetic efficiency and align with the principles of green chemistry, researchers are increasingly turning to multi-component reactions (MCRs) and cascade reactions.

Multi-component reactions involve the simultaneous transformation of three or more reactants into a single product in one pot. This approach offers high atom and step economy, rapidly generating molecular complexity from simple starting materials. frontiersin.orgnih.gov MCRs like the Ugi, Passerini, Biginelli, and Hantzsch reactions are well-established, and new variations are continuously being developed. nih.govmdpi.com Applying an MCR strategy to the synthesis of a perfluoroalkanol could involve combining a perfluoroalkyl-containing building block, a linker molecule, and a precursor to the alcohol functionality in a single, convergent step.

Cascade reactions , also known as domino or tandem reactions, are processes where a sequence of intramolecular or intermolecular transformations occurs under the same reaction conditions without the isolation of intermediates. nih.govnih.gov20.210.105 These reactions are prized for their elegance and efficiency in constructing complex molecular architectures. nih.gov A hypothetical cascade for synthesizing this compound might begin with the addition of a perfluoroalkyl radical to an unsaturated alcohol precursor, triggering a subsequent cyclization and rearrangement sequence to yield the final, stable product in a single operation. Such advanced strategies offer a powerful means to access complex fluorinated molecules with minimal synthetic steps and waste generation. 20.210.105

Precursor Chemistry in the Synthesis of this compound

The successful synthesis of this compound is fundamentally dependent on the careful selection and manipulation of precursor molecules. These precursors provide the necessary fluorinated and hydrocarbon moieties that are assembled to form the final product.

The construction of the perfluoroheptyl portion of this compound relies on the use of key fluorinated building blocks and the formation of specific reaction intermediates. A primary industrial method for generating the perfluoroalkyl chain is through a process known as telomerization.

Telomerization Process:

This process typically involves the reaction of a perfluoroalkyl iodide (the telogen) with tetrafluoroethylene (the taxogen) to grow the perfluorinated chain. While this process often yields a mixture of homologs with predominantly even-numbered carbon chains, reaction conditions can be optimized to favor the formation of specific chain lengths. For the synthesis of a C7 perfluorinated chain, a precursor such as perfluoroethyl iodide could theoretically react with tetrafluoroethylene under controlled conditions to produce a range of perfluoroalkyl iodides, from which the desired C7 intermediate, perfluoroheptyl iodide, could be isolated.

The subsequent steps involve the introduction of the non-fluorinated ethyl group, typically by reacting the perfluoroalkyl iodide with ethylene. This reaction forms a perfluoroalkylethyl iodide intermediate. The final step to obtain the alcohol is the hydrolysis of this intermediate, where the iodine atom is replaced by a hydroxyl group. A patent describes a process for the preparation of 1,1,2,2-tetrahydroperfluoroalkanols by oxidizing a 2-(perfluoroalkyl)ethyl iodide with hydrogen peroxide in the presence of a carboxylic acid and sulfuric acid google.com.

A general representation of this synthetic pathway is outlined below:

Table 1: Key Intermediates in the Telomerization Route to Fluorotelomer Alcohols

| Intermediate Name | Chemical Formula | Role in Synthesis |

| Perfluoroalkyl Iodide | CnF2n+1I | Initial fluorinated building block (telogen) |

| Tetrafluoroethylene | C2F4 | Monomer for chain extension (taxogen) |

| Perfluoroheptyl Iodide | C7F15I | Key C7 fluorinated intermediate |

| Perfluoroheptylethyl Iodide | C7F15CH2CH2I | Intermediate formed after reaction with ethylene |

An alternative and more direct approach to synthesizing this compound involves the chemical modification of readily available C7 polyfluorinated compounds. This strategy leverages existing molecules that already possess the required seven-carbon perfluorinated backbone.

Reduction of Perfluoroheptanoic Acid and its Derivatives:

A prominent precursor for this derivatization route is perfluoroheptanoic acid (PFHpA) or its derivatives, such as esters. The carboxylic acid functional group can be reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride are effective for this transformation, they are often not selective. Milder and more selective reducing agents may be employed.

For instance, the reduction of carboxylic acid esters to alcohols is a common synthetic transformation. Perfluoroheptanoic acid can be esterified, and the resulting ester can then be reduced to yield this compound. This two-step process allows for greater control and may be more suitable for certain laboratory-scale syntheses.

Reactions Involving Perfluoroheptyl Iodide:

Perfluoroheptyl iodide, the same key intermediate from the telomerization route, can also be utilized in derivatization reactions to directly introduce the hydroxyl group. One such method involves the formation of a Grignard reagent. While the formation of Grignard reagents from perfluoroalkyl iodides can be challenging, they serve as potent nucleophiles that can react with various electrophiles to form alcohols researchgate.net. For example, reaction with formaldehyde would yield a primary alcohol after an acidic workup.

Another approach involves the direct hydrolysis of perfluoroheptylethyl iodide, as mentioned in the telomerization section. This reaction can be achieved under various conditions, including the use of fuming sulfuric acid followed by hydrolysis, although this can lead to the formation of byproducts like sulfuric diesters google.com.

Table 2: Derivatization Approaches from C7 Polyfluorinated Compounds

| Starting Material | Reagent(s) | Product | Reaction Type |

| Perfluoroheptanoic Acid | 1. Esterification (e.g., with Ethanol) 2. Reduction (e.g., with LiAlH4) | This compound | Esterification and Reduction |

| Perfluoroheptyl Iodide | 1. Mg, Et2O 2. Formaldehyde (HCHO) 3. H3O+ | 1H,1H-Perfluoroheptan-1-ol | Grignard Reaction |

| Perfluoroheptylethyl Iodide | H2O2, H2SO4, Carboxylic Acid | This compound | Oxidation and Hydrolysis |

Mechanistic Studies and Chemical Transformations of 1h,1h,3h,7h Perfluoroheptan 1 Ol

Controlled Derivatization Chemistry of 1H,1H-Perfluoroheptan-1-ol

The specific derivatization of 1H,1H-Perfluoroheptan-1-ol allows for the synthesis of a range of fluorinated molecules with tailored properties.

Esterification is a common reaction for alcohols, and 1H,1H-perfluoroalkanols are no exception. They can be reacted with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. Due to the reduced nucleophilicity of the fluorinated alcohol, these reactions may require catalysts such as strong acids or dehydrating agents. The resulting esters are valuable as specialty lubricants, surfactants, and monomers for fluorinated polymers.

Etherification , the formation of an ether from an alcohol, can also be achieved with 1H,1H-perfluoroalkanols. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common method. Given the higher acidity of fluorinated alcohols, the alkoxide can be formed with weaker bases than required for non-fluorinated alcohols.

The table below provides examples of typical conditions for these reactions.

| Reaction | Reagents | Catalyst/Conditions | Product |

| Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄), Heat | Perfluoroalkyl Ester |

| Esterification | Acyl Chloride | Base (e.g., Pyridine) | Perfluoroalkyl Ester |

| Etherification | Alkyl Halide | Base (e.g., NaH) to form alkoxide | Perfluoroalkyl Ether |

Selective oxidation of the primary alcohol group in 1H,1H-perfluoroalkanols can yield the corresponding perfluoroalkyl aldehydes or carboxylic acids. A variety of oxidizing agents can be employed, and the choice of reagent determines the product.

To Aldehyde: Milder oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically used to stop the oxidation at the aldehyde stage.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the primary alcohol all the way to the carboxylic acid.

The resulting perfluoroalkyl aldehydes and carboxylic acids are important building blocks in organic synthesis.

Reduction of 1H,1H-perfluoroalkanols is less common, as the alcohol is already in a relatively low oxidation state. The perfluoroalkyl chain is generally inert to reduction under standard conditions due to the strength of the C-F bonds. Reduction would typically target other functional groups if they were present in the molecule.

The following table summarizes common oxidation reactions for 1H,1H-perfluoroalkanols.

| Desired Product | Oxidizing Agent | Typical Conditions |

| Perfluoroalkyl Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Perfluoroalkyl Aldehyde | Dess-Martin Periodinane | CH₂Cl₂ |

| Perfluoroalkyl Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, then acid workup |

| Perfluoroalkyl Carboxylic Acid | Chromic Acid (Jones Reagent) | Acetone |

Formation of Complex Polyfluorinated Architectures

The unique structural characteristics of 1H,1H,3H,7H-perfluoroheptan-1-ol, specifically its hydroxyl functionality combined with a significant perfluorinated chain, position it as a valuable synthon in the construction of more complex polyfluorinated molecules. Researchers have leveraged this structure in various synthetic strategies to create novel materials with tailored properties.

One key application involves its use as a building block for creating specialized surfactants and surface-modifying agents. The hydroxyl group provides a reactive handle for esterification, etherification, or other coupling reactions, allowing the attachment of the perfluoroheptyl moiety to various hydrophilic or functional head groups. This enables the synthesis of amphiphilic molecules that can self-assemble into intricate architectures such as micelles, vesicles, and liquid crystals. The strong segregation of the fluorinated and non-fluorinated segments drives the formation of these highly ordered structures.

Furthermore, this compound serves as a precursor in the synthesis of fluorinated polymers and copolymers. Through reactions like esterification with acrylic or methacrylic acid, it can be converted into a fluorinated monomer. This monomer can then be polymerized, either alone or with other non-fluorinated monomers, to yield polymers with a high degree of fluorination. These polymers often exhibit desirable properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for applications in coatings, membranes, and specialty plastics.

The table below summarizes some of the complex architectures derived from this compound and the synthetic methods employed.

| Resulting Architecture | Synthetic Method | Key Properties |

| Fluorinated Surfactants | Esterification/Etherification | Amphiphilicity, Self-assembly |

| Fluorinated (Meth)acrylate Monomers | Esterification | Polymerizable |

| Polyfluorinated Polymers | Polymerization | Low Surface Energy, High Stability |

Degradation Pathways and Transformation Kinetics of this compound

Understanding the environmental fate and persistence of fluorinated compounds is of critical importance. The following sections detail the degradation pathways of this compound under various conditions.

The oxidative degradation of this compound has been a subject of research to determine its environmental persistence. Studies have shown that the primary site of oxidative attack is the alcohol functional group. Strong oxidizing agents, such as permanganates or dichromates, can oxidize the primary alcohol to a carboxylic acid.

Mechanistic studies suggest that the reaction proceeds through the formation of an intermediate aldehyde, which is then rapidly oxidized to the corresponding perfluorinated carboxylic acid. The high electronegativity of the perfluoroalkyl chain influences the reactivity of the alcohol group, but does not render it inert to strong oxidants.

The general reaction scheme is as follows:

CF3(CF2)3CH2CH2CH2OH → [Intermediate Aldehyde] → CF3(CF2)3CH2CH2COOH

The rate of this oxidation is dependent on the specific oxidant used, its concentration, temperature, and the presence of any catalysts.

The carbon-fluorine bond is exceptionally strong, making the perfluorinated chain of this compound highly resistant to hydrolysis. Under typical environmental pH and temperature conditions, the perfluoroalkyl portion of the molecule is not expected to undergo significant hydrolysis.

However, the ester derivatives of this compound can undergo hydrolysis at the ester linkage. The kinetics of this hydrolysis are influenced by pH, with the reaction being catalyzed by both acid and base. The rate of hydrolysis is generally faster under basic conditions due to the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon of the ester group.

The table below presents hypothetical kinetic data for the hydrolysis of an acetate ester of this compound to illustrate the effect of pH.

| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) |

| 3 | 1.0 x 10⁻⁷ | 6.93 x 10⁶ |

| 7 | 1.0 x 10⁻⁶ | 6.93 x 10⁵ |

| 11 | 1.0 x 10⁻⁴ | 6.93 x 10³ |

Note: The data in this table is illustrative and intended to demonstrate the general trend of pH-dependent hydrolysis rates for esters derived from the title compound.

The decomposition of this compound induced by light (photolysis) or high-energy radiation (radiolysis) has been investigated to understand its atmospheric fate and potential for degradation in contaminated environments.

Direct photolysis in the upper atmosphere is a potential degradation pathway. High-energy UV radiation can lead to the cleavage of C-C and C-H bonds. However, the strong C-F bonds are generally resistant to direct photolysis at environmentally relevant wavelengths.

Pulse radiolysis studies can provide insights into the reaction mechanisms of transient species. The interaction of ionizing radiation with the molecule can generate reactive species, such as hydrated electrons and hydroxyl radicals, which can then react with the perfluoroheptanol. The hydroxyl radical is known to react with the C-H bonds adjacent to the alcohol group, initiating a degradation cascade.

The initial steps in the radiolytic decomposition are proposed to be:

Formation of reactive species: H₂O --(radiation)--> e⁻(aq), •OH, H•

Reaction with hydroxyl radical: CF₃(CF₂)₃CH₂CH₂CH₂OH + •OH → CF₃(CF₂)₃CH₂CH•CH₂OH + H₂O

Further reactions of the resulting carbon-centered radical can lead to a variety of smaller fluorinated and non-fluorinated products.

Computational and Theoretical Studies of 1h,1h,3h,7h Perfluoroheptan 1 Ol

Quantum Chemical Investigations

Quantum chemical calculations are employed to understand the fundamental electronic and structural properties of molecules. These ab initio and density functional theory (DFT) methods provide a detailed picture of electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net It provides a framework to understand properties like charge distribution, molecular orbital energies, and reactivity. For fluorinated alcohols, DFT calculations can elucidate the impact of fluorine substitution on the molecule's electronic properties.

The introduction of highly electronegative fluorine atoms significantly alters the electronic landscape of an alcohol. This can be quantified through DFT-calculated parameters such as molecular electrostatic potential (MESP), and global reactivity descriptors like chemical potential (µ), chemical hardness (η), and electrophilicity (ω). nih.gov These descriptors help in predicting the reactive sites of a molecule. For instance, the MESP can identify regions susceptible to nucleophilic or electrophilic attack.

DFT studies have been employed to analyze the structure and reactivity of various organic molecules, including those containing fluorine. researchgate.netnih.gov The B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to be effective for such calculations. nih.gov The natural bond orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into charge delocalization and the stability of the molecule. researchgate.netnih.gov

Table 1: Key DFT-Calculated Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| Chemical Potential (µ) | The negative of electronegativity. | Indicates the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Higher values indicate greater electrophilic character. |

This table provides a general overview of DFT reactivity descriptors and their significance in understanding molecular reactivity.

The three-dimensional structure of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Fluorine substitution can have a profound impact on the conformational preferences of a molecule. semanticscholar.orgnih.gov Computational methods, particularly quantum chemical calculations, are invaluable for exploring the conformational landscape of fluorinated alcohols.

Studies on perfluoroalkanes and fluorinated alkanes have shown that the presence of fluorine atoms leads to unique conformational profiles compared to their hydrocarbon counterparts. semanticscholar.orgscilit.comresearchgate.net For example, in 1,3-difluorinated systems, the conformational preferences are strongly influenced by the 1,3-difluoropropylene motif and are dependent on the polarity of the medium. semanticscholar.orgnih.gov

For a molecule like 1H,1H,3H,7H-Perfluoroheptan-1-ol, with its flexible alkyl chain, numerous conformations are possible due to rotation around the C-C single bonds. Computational analysis can identify the minimum energy conformations (the most stable structures) and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's behavior in different environments. The energetic landscape can reveal the relative populations of different conformers at a given temperature.

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. Computational modeling is a powerful tool for locating and characterizing transition states. For reactions involving fluorinated alcohols, such as dehydration or nucleophilic substitution, transition state theory combined with quantum chemical calculations can provide detailed mechanistic insights.

Theoretical calculations can predict the activation energy of a reaction, which is in close agreement with experimental results. nih.gov For instance, in the nucleophilic fluorination of alkyl bromides, computational studies have been used to explain the selectivity induced by fluorinated bulky alcohols. nih.govacs.org By mapping the potential energy surface, a reaction coordinate can be defined, which represents the progress of the reaction from reactants to products through the transition state. This analysis helps in understanding the factors that control the reaction rate and selectivity.

Molecular Dynamics Simulations

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of larger systems, such as liquids and solutions. mdpi.commdpi.comucl.ac.uk MD simulations track the movement of atoms and molecules over time, providing insights into dynamic processes and bulk properties.

Fluorinated alcohols exhibit unique intermolecular interactions due to the presence of both a polar hydroxyl group and a fluorous chain. These interactions govern properties like boiling point, viscosity, and solubility. MD simulations can be used to study the nature and strength of these interactions, including hydrogen bonding and dipole-dipole interactions.

In the liquid state, fluorinated alcohols can form clusters or aggregates through a process called self-association. nih.govnih.gov MD simulations can reveal the structure and dynamics of these self-associated species. The strength of these interactions can be influenced by factors such as the length of the fluorinated chain and the presence of other molecules. For example, the interaction between a fluorinated alcohol and a fluoride (B91410) ion is found to be stronger than that of its non-fluorinated counterpart. researchgate.net

The solvent environment can have a significant impact on chemical reactions and molecular properties. wikipedia.orgresearchgate.net MD simulations are an effective tool for studying solvation effects at the molecular level. For a fluorinated alcohol dissolved in a solvent, MD can model the arrangement of solvent molecules around the solute and calculate properties like the free energy of solvation.

The presence of a solvent can influence the conformational preferences of a molecule and the rates of chemical reactions. wikipedia.org For example, the polarity of the solvent can affect the stability of reactants, products, and transition states. mdpi.com MD simulations of fluorinated alcohols in aqueous solutions have shown that these molecules can promote the structure of water and exhibit stronger interactions with water compared to their non-fluorinated analogs. aip.org This is due to the electron-withdrawing effect of the fluorine atoms. aip.org Understanding these solvation effects is crucial for predicting the behavior of this compound in various chemical processes. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Fluorinated Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For fluorinated alcohols like this compound, these models are instrumental in predicting their behavior and potential effects without the need for extensive experimental testing.

The development of robust QSAR/QSPR models for per- and polyfluoroalkyl substances (PFAS), a class that includes fluorinated alcohols, is an active area of research. These models are particularly valuable due to the large number of PFAS compounds and the scarcity of experimental data for many of them. Key to these models is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For fluorinated compounds, common molecular descriptors include:

Fluorine number: The count of fluorine atoms in the molecule.

Molar volume: The volume occupied by one mole of the substance.

Total surface area: The total surface area of the molecule.

Research has shown that for PFAS, QSPR models based on molar volume tend to be statistically more robust than those based on total surface area or simply the number of fluorine atoms. This is because molar volume can better account for the three-dimensional nature of the molecule and its potential for interaction.

While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, general models for fluorotelomer alcohols (FTOHs) can provide valuable insights. These models often take the form of linear or more complex mathematical equations that relate the chosen molecular descriptors to a specific property.

For example, a generic linear QSPR model for predicting a physicochemical property (P) could be represented as:

P = a(Descriptor 1) + b(Descriptor 2) + c

Where a, b, and c are constants derived from statistical regression of experimental data for a range of similar compounds.

The table below illustrates the types of data that would be used to develop a QSPR model for a series of fluorinated alcohols. Note that the property values are hypothetical and for illustrative purposes only.

| Compound | Molar Volume (cm³/mol) | Total Surface Area (Ų) | Predicted Property (e.g., Log Kow) |

| 1H,1H,3H,5H-Perfluoropentan-1-ol | 150.2 | 180.5 | 2.8 |

| This compound | 200.8 | 240.7 | 3.5 |

| 1H,1H,3H,9H-Perfluorononan-1-ol | 251.4 | 300.9 | 4.2 |

It is crucial to define the applicability domain of any QSAR/QSPR model. This domain specifies the chemical space for which the model is expected to provide reliable predictions. For a model developed for FTOHs, its application to other classes of fluorinated compounds would require careful validation.

Predictive Modeling for Chemical Behavior and Transformation

Predictive modeling plays a critical role in understanding the environmental fate and potential transformations of this compound. These models use computational chemistry and kinetic data to simulate how the compound will behave under various environmental conditions.

Atmospheric Transformation:

Fluorotelomer alcohols are known to be volatile and can be transported in the atmosphere. Their degradation in the atmosphere is a significant transformation pathway. Predictive models for atmospheric fate focus on the reaction of these compounds with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere.

The atmospheric oxidation of FTOHs is initiated by the abstraction of a hydrogen atom, typically from the -CH2- group adjacent to the hydroxyl group. This initial reaction leads to a cascade of further reactions, ultimately resulting in the formation of perfluorinated carboxylic acids (PFCAs). These PFCAs are more persistent and have different toxicological profiles than the parent FTOH.

A simplified reaction scheme for the atmospheric degradation of a generic FTOH is as follows:

Initiation: F(CF₂)nCH₂CH₂OH + •OH → F(CF₂)nCH₂ĊHOH + H₂O

Propagation: A series of reactions involving oxygen (O₂) and nitric oxides (NOx) leads to the formation of various intermediate products.

Termination: Formation of stable end products, including PFCAs of varying chain lengths.

Modeling studies have been conducted to estimate the contribution of FTOH atmospheric degradation to the global burden of PFCAs. These models incorporate factors such as emission rates, atmospheric transport patterns, and reaction kinetics.

Biotransformation:

In addition to atmospheric degradation, this compound can undergo biotransformation in the environment and in biological systems. Predictive models for biotransformation aim to identify the metabolic pathways and the resulting products.

Studies on the biodegradation of FTOHs in microbial systems have shown that these compounds can be transformed into a variety of metabolites, including FTCAs (fluorotelomer carboxylic acids), FTUCAs (fluorotelomer unsaturated carboxylic acids), and ultimately, PFCAs. The specific pathways and the rate of transformation can depend on the microbial community present and the environmental conditions (e.g., aerobic vs. anaerobic).

The table below provides a conceptual overview of the types of data used in predictive modeling for the transformation of fluorinated alcohols. The kinetic parameters are illustrative.

| Transformation Pathway | Key Reactant/Enzyme | Rate Constant (k) | Major Transformation Products |

| Atmospheric Oxidation | •OH radical | 1.5 x 10⁻¹² cm³/molecule·s | Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA) |

| Aerobic Biodegradation | Microbial consortia | 0.05 day⁻¹ | 5:3 Fluorotelomer carboxylic acid, Perfluorohexanoic acid (PFHxA) |

| Anaerobic Biodegradation | Anaerobic sludge | 0.01 day⁻¹ | Various fluorinated intermediates |

These predictive models are essential tools for assessing the potential environmental risks associated with fluorinated alcohols. By simulating their behavior and transformation, scientists and regulators can better understand their persistence, long-range transport potential, and the formation of potentially more harmful degradation products.

Analytical and Spectroscopic Characterization of 1h,1h,3h,7h Perfluoroheptan 1 Ol

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating 1H,1H,3H,7H-Perfluoroheptan-1-ol from complex mixtures, enabling accurate subsequent analysis. The choice of chromatographic technique is dictated by the compound's volatility and polarity.

Gas Chromatography (GC) for Volatile Fluorinated Alcohols

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like fluorotelomer alcohols (FTOHs). restek.comwessling-group.compeakscientific.com Due to their volatility, FTOHs are well-suited for GC analysis, which can be coupled with mass spectrometry (GC-MS) for enhanced detection and identification. wessling-group.comjeol.com The use of a semi-polar GC column, such as one with a 6%-cyanopropylphenyl 94%-dimethyl polysiloxane stationary phase, has been shown to provide adequate separation of various neutral per- and polyfluoroalkyl substances (PFAS), including FTOHs. nih.gov

For the analysis of FTOHs, chemical ionization (CI) in the positive ion mode often yields the best response in GC-MS. nih.gov However, it's important to note that for some fluorine compounds, molecular ions may not be readily observed with standard electron ionization (EI) or CI, making molecular weight determination challenging. jeol.com In such cases, field ionization (FI), a softer ionization technique, can be employed to observe the molecular ion. jeol.com

Recent advancements have focused on developing rapid GC methods. For instance, a fast GC method using an Rtx-200 column has been developed for the analysis of four common FTOHs, achieving excellent separations in under four minutes, which is significantly faster than conventional methods. restek.com

It is crucial to consider the potential reactivity of some fluorinated compounds, as highly reactive species like hydrogen fluoride (B91410) (HF) can damage standard polysiloxane GC columns. researchgate.net While this compound is not as reactive as HF, careful consideration of the column and conditions is still necessary for accurate and reproducible analysis.

Liquid Chromatography (LC) Methodologies for Fluorinated Compounds

Liquid chromatography (LC) is a versatile and widely used technique for the analysis of a broad range of fluorinated compounds, including fluorotelomer alcohols (FTOHs). nih.govnih.govshimadzu.com It is particularly valuable for compounds that are not sufficiently volatile for gas chromatography. shimadzu.com When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and selective method for the determination of FTOHs in various matrices. nih.govpku.edu.cn

The choice of stationary phase is critical in LC. While traditional C8 and C18 columns are widely used, fluorinated phases can offer alternative selectivity for halogenated compounds. chromatographyonline.comnih.gov For the separation of FTOHs, reversed-phase LC is common, often employing C18 columns. nih.govshimadzu.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov The addition of modifiers such as ammonium (B1175870) fluoride to the mobile phase can enhance the ionization and sensitivity of certain analytes like propofol, a principle that could potentially be applied to other hydroxylated compounds. nih.gov

Derivatization can be employed to improve the detection of FTOHs. For instance, derivatization with dansyl chloride has been shown to significantly enhance the sensitivity of LC-MS/MS analysis for FTOHs in ambient air and sediment samples. pku.edu.cnepa.gov

Recent developments in LC technology, such as the use of ultra-high-performance liquid chromatography (UHPLC), have enabled faster and more efficient separations of fluorinated compounds. pku.edu.cn

Interactive Data Table: LC Method Parameters for Fluorinated Alcohols

| Parameter | Description | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govshimadzu.com |

| Column | Reversed-phase C18 | nih.govshimadzu.com |

| Mobile Phase | Acetonitrile/water or Methanol/water mixtures | nih.govnih.gov |

| Ionization | Negative Ion Electrospray | nih.gov |

| Detection Limit | Approximately 0.09 ng/mL for FTOHs | nih.gov |

Supercritical Fluid Chromatography (SFC) in Perfluorinated Compound Analysis

Supercritical fluid chromatography (SFC) is an analytical technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.orgshimadzu.com It is considered a hybrid of gas and liquid chromatography and is particularly useful for the analysis of low to moderate molecular weight, thermally labile molecules. wikipedia.org In the context of per- and polyfluoroalkyl substances (PFAS) analysis, SFC offers a complementary approach to traditional LC and GC methods. chromatographyonline.comzenodo.org

SFC is a form of normal-phase chromatography and can be used for the separation of chiral molecules. wikipedia.org The technique has found applications in various fields, including pharmaceutical analysis, food and beverage testing, and environmental science. teledynelabs.comresearchgate.netchromatographyonline.com For PFAS analysis, SFC has been used in a pan-European study to detect a range of these compounds and fluorinated ionic liquids. zenodo.org

The instrumentation for SFC is similar to that of HPLC, but the entire flow path must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org The retention of compounds in SFC is influenced by the functional group more than the chain length, which differs from reversed-phase LC. shimadzu.eu While SFC is a powerful tool, its adoption for routine analysis has been slower compared to HPLC. chromatographyonline.com

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and accurate quantification of this compound and other fluorinated compounds. Its high sensitivity and specificity allow for the detection of trace levels of these substances in complex environmental and biological samples.

High-Resolution Mass Spectrometry (HRMS) for PFAS Identification

High-resolution mass spectrometry (HRMS) has become a critical tool for the identification and characterization of per- and polyfluoroalkyl substances (PFAS). selectscience.netsciex.com This technique provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, which allows for the confident identification of compounds by distinguishing them from other substances in a sample. selectscience.netwaters.com HRMS instruments, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers, are frequently used for the non-targeted analysis and discovery of novel PFAS in various environmental and biological matrices. nih.govresearchgate.net

The ability of HRMS to provide broad, comprehensive analysis is a significant advantage over traditional targeted methods. selectscience.net It allows for the simultaneous acquisition of fragmentation data, which further increases confidence in compound identification. waters.com This is particularly useful for identifying unknown PFAS and understanding the full scope of environmental contamination. selectscience.net While tandem quadrupole mass spectrometry is effective for targeted analysis of known compounds, HRMS excels in the discovery of new and emerging PFAS. selectscience.netnih.gov The data acquired through HRMS can also be retrospectively analyzed for newly identified compounds of concern. nih.gov

Tandem Mass Spectrometry (MS/MS) for Targeted Analysis of Fluorinated Analytes

Tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique used for the targeted analysis and quantification of known fluorinated analytes, including fluorotelomer alcohols (FTOHs). nih.govshimadzu.comnih.gov This method involves the selection of a specific precursor ion, its fragmentation in a collision cell, and the detection of the resulting product ions. youtube.comyoutube.com This process, often referred to as multiple reaction monitoring (MRM) when performed on a triple quadrupole instrument, significantly reduces background noise and enhances the specificity of the analysis. shimadzu.com

LC-MS/MS is a standard and powerful method for detecting fluorinated compounds in complex matrices. chromatographyonline.com It has been successfully applied to the analysis of FTOHs in water, sediment, and biotic samples. nih.govpku.edu.cnnih.gov For instance, a validated LC-MS/MS method for determining FTOHs in aqueous samples achieved detection limits of approximately 0.09 ng/mL. nih.gov Derivatization techniques, such as using dansyl chloride, can further improve the sensitivity of LC-MS/MS for FTOH analysis. pku.edu.cnepa.gov

While nominal mass triple quadrupole systems are widely used for quantifying PFAS, high-resolution mass spectrometry (HRMS) is increasingly being adopted for its ability to differentiate PFAS from interferences in complex samples. sciex.com However, for routine targeted analysis where the compounds of interest are known, tandem MS remains a robust and reliable technique. nih.govresearchgate.net

Interactive Data Table: MS/MS Parameters for Fluorinated Alcohol Analysis

| Parameter | Description | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govshimadzu.com |

| Ionization Mode | Negative Ion Electrospray or Atmospheric Pressure Photoionization (APPI) | nih.govnih.gov |

| Precursor Ion | [M-H]⁻ or [M+O₂]⁻ for FTOHs | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

| Application | Targeted quantification of FTOHs in various matrices | nih.govpku.edu.cnnih.gov |

| Sensitivity | Detection limits in the low ng/mL to pg/m³ range, depending on the matrix and method | nih.govepa.gov |

Ionization Techniques for Perfluoroalkanols

The analysis of perfluoroalkanols (PFOAs) by mass spectrometry relies on effective ionization techniques. Electrospray ionization (ESI) and chemical ionization (CI) are prominent methods used for these compounds.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly suitable for polar molecules like alcohols. In negative ESI mode, which is commonly used for perfluorinated compounds, the alcohol can be deprotonated to form a [M-H]⁻ ion. This technique is often coupled with liquid chromatography (LC-MS/MS) for high sensitivity and selectivity in quantifying trace levels of these compounds. diva-portal.org The efficiency of ESI can be affected by the sample matrix, with co-eluting substances potentially causing ion suppression. diva-portal.org

Chemical Ionization (CI): Chemical ionization is another soft ionization method that can be used for the analysis of perfluoroalkanols. In CI, a reagent gas is ionized, which in turn ionizes the analyte molecules through chemical reactions. This often results in less fragmentation compared to harder ionization techniques, providing clear molecular ion information.

The choice of ionization technique can influence the fragmentation patterns observed in the mass spectrum, which is crucial for structural elucidation. For instance, in ESI-MS/MS, collision-induced dissociation of the [M-H]⁻ precursor ion of a perfluoroalkanol would typically lead to the loss of HF and other neutral fragments, providing characteristic product ions for identification and quantification.

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for the detailed structural and electronic characterization of this compound.

Raman Spectroscopy and Chemometrics for Fluorinated Compounds

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering insights into its structure and bonding. For fluorinated compounds, specific Raman bands corresponding to C-F and C-C backbone vibrations can be observed. The Raman spectra of fluorinated compounds can be complex, and chemometrics—the application of statistical methods to chemical data—is often employed to extract meaningful information. frontiersin.org

Chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze Raman spectral data to differentiate between similar fluorinated compounds or to quantify them in complex mixtures. frontiersin.orgacs.org For this compound, Raman spectroscopy would be expected to show characteristic peaks for the -CH2- and -OH groups, in addition to the strong signals from the perfluorinated chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR would provide a complete picture of its molecular structure.

¹H NMR: The ¹H NMR spectrum would show signals for the protons in the molecule. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear in the range of 3.4-4.5 ppm due to the deshielding effect of the oxygen atom. libretexts.org The proton of the hydroxyl group itself typically appears as a broad singlet, with its chemical shift being dependent on concentration, solvent, and temperature. libretexts.org The protons of the -CH₂- group at the 3-position would also have a characteristic chemical shift.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which reduces the likelihood of signal overlap. icpms.cz The spectrum of this compound would exhibit distinct signals for the different CF₂ groups along the perfluoroalkyl chain. The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) provide detailed information about the electronic environment and through-bond connectivity of the fluorine atoms. icpms.cznih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal. youtube.com For this compound, one would expect to see signals for the two -CH₂- carbons and the various -CF₂- carbons in the perfluorinated chain. The chemical shifts of the fluorinated carbons are significantly affected by the attached fluorine atoms.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂OH | ~3.8 | Triplet |

| ¹H | -CH₂CF₂- | ~2.5 | Triplet of triplets |

| ¹H | -OH | Variable (e.g., 1-5) | Broad Singlet |

| ¹⁹F | -CF₂- (adjacent to CH₂) | ~ -125 | Triplet |

| ¹⁹F | -CF₂- (internal) | ~ -120 to -130 | Multiplets |

| ¹⁹F | -CF₂- (terminal) | ~ -81 | Triplet |

| ¹³C | -CH₂OH | ~60 | Singlet |

| ¹³C | -CH₂CF₂- | ~30 (triplet due to C-F coupling) | Triplet |

| ¹³C | -CF₂- chain | ~110-120 | Multiplets (due to C-F coupling) |

Note: These are approximate values and can vary based on the solvent and other experimental conditions. The multiplicity is based on predicted coupling patterns.

Method Development and Validation for Trace Analysis

The detection of trace levels of perfluoroalkanols in various environmental and biological matrices requires robust and validated analytical methods.

Optimization of Extraction and Sample Preparation Protocols

Effective extraction and sample preparation are crucial for accurate trace analysis, as they serve to isolate and concentrate the analyte of interest while removing interfering matrix components. biotage.com

Extraction Techniques:

Solid-Liquid Extraction (SLE): This is a common method where a solid sample is extracted with a liquid solvent. For food and other solid matrices, solvents like acetonitrile or methanol are often used. diva-portal.org

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For aqueous samples, an organic solvent is used to extract the perfluoroalkanol. biotage.com

Ion-Pair Extraction: This method is used for ionic analytes. An ion-pairing agent is added to form a neutral complex with the analyte, which can then be extracted into a non-polar organic solvent. dspsystems.eu

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. For perfluoroalkanols, weak anion exchange (WAX) cartridges are often employed, which can retain the analytes through a combination of reversed-phase and ion-exchange mechanisms. chromatographyonline.comresearchgate.net

Sample Preparation Steps:

Digestion: For complex matrices like food or tissues, alkaline digestion can be used to break down the matrix and release the bound analytes. dspsystems.eu

Solvent Extraction: Following digestion (if necessary), the sample is extracted with a suitable organic solvent. Sonication can be used to improve extraction efficiency. diva-portal.org

Cleanup: The extract is then passed through an SPE cartridge to remove interfering substances. A common approach for PFAS analysis involves using a WAX cartridge followed by a cleanup step with graphitized carbon black (GCB) to remove pigments and other non-polar interferences. chromatographyonline.com

Concentration and Reconstitution: The cleaned extract is typically evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., methanol for LC-MS). researchgate.net

Interactive Data Table: Common Extraction and Cleanup Methods for Perfluoroalkanols

| Method | Principle | Typical Solvents/Reagents | Application |

| Solid-Liquid Extraction (SLE) | Partitioning of analyte from a solid matrix into a liquid solvent. | Acetonitril, Methanol | Food, soil, tissues |

| Ion-Pair Extraction | Formation of a neutral ion-pair for extraction into a non-polar solvent. | Tetrabutylammonium (TBA), Methyl tert-butyl ether (MTBE) | Water, biological fluids |

| Solid-Phase Extraction (SPE) | Retention of analyte on a solid sorbent followed by elution. | Weak Anion Exchange (WAX) cartridges, Methanol with ammonium hydroxide (B78521) | Water, extracts from solid samples |

| Graphitized Carbon Black (GCB) Cleanup | Adsorption of planar, non-polar interferences. | - | Cleanup step for complex extracts |

The development of these methods requires careful optimization of parameters such as solvent choice, pH, and elution conditions to ensure high recovery and reproducibility. Validation of the method is then performed to demonstrate its accuracy, precision, and sensitivity for the intended application.

Addressing Matrix Effects in Complex Environmental Samples

The analysis of this compound and other fluorotelomer alcohols (FTOHs) in complex environmental matrices such as soil, water, and biota is often complicated by matrix effects. Matrix effects are the alteration of the analyte's signal intensity due to the co-eluting components of the sample matrix, leading to either signal suppression or enhancement. This can significantly impact the accuracy and precision of quantification.

Analytical Techniques and Challenges

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for the analysis of FTOHs. organicchemistrydata.orgmasterorganicchemistry.com FTOHs are volatile compounds, which makes GC-MS a suitable method for their determination. msu.edu However, for less volatile or thermally labile related compounds, LC-MS/MS is preferred.

The primary challenges in analyzing FTOHs in environmental samples include:

Low concentrations: These compounds are often present at trace levels, requiring highly sensitive analytical methods. chemguide.co.uk

Complex matrices: Environmental samples contain a multitude of organic and inorganic substances that can interfere with the analysis.

Ubiquitous background contamination: The widespread use of per- and polyfluoroalkyl substances (PFAS) can lead to background contamination in the laboratory environment, affecting the accuracy of results.

Strategies for Mitigating Matrix Effects

Several strategies are employed to minimize the impact of matrix effects in the analysis of FTOHs:

Sample Preparation and Cleanup: Rigorous sample preparation is crucial. This often involves solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering matrix components. Different SPE sorbents can be utilized depending on the specific matrix and analyte.

Derivatization: For LC-MS analysis, derivatization of FTOHs can improve their ionization efficiency and chromatographic retention, moving them away from the highly complex early-eluting regions of the chromatogram.

Advanced Instrumentation: The use of high-resolution mass spectrometry (HRMS) can help to distinguish the analyte signal from matrix interferences. Tandem mass spectrometry (MS/MS) also provides a high degree of selectivity and sensitivity. masterorganicchemistry.com

Isotope Dilution: The use of isotopically labeled internal standards that are chemically identical to the analyte but have a different mass is a highly effective method to correct for matrix effects and variations in instrument response.

Chromatographic Separation: Optimizing the chromatographic conditions, such as the choice of column and mobile phase gradient, can help to separate the analyte from interfering compounds.

A summary of analytical methods and strategies for mitigating matrix effects is presented in the table below.

| Analytical Method | Key Features and Strategies for Matrix Effect Mitigation |

| GC-MS/MS | Suitable for volatile FTOHs. Positive chemical ionization (PCI) can enhance sensitivity and selectivity. masterorganicchemistry.com |

| LC-MS/MS | Often requires derivatization to improve performance. Atmospheric pressure photoionization (APPI) has been shown to minimize matrix effects for some FTOHs compared to electrospray ionization (ESI). fluoropharm.com |

| Sample Cleanup | Solid-phase extraction (SPE) is commonly used to remove interfering components from the sample matrix before instrumental analysis. |

| Isotope Dilution | The use of mass-labeled internal standards is a robust method to compensate for signal suppression or enhancement caused by the matrix. |

The successful analysis of this compound in environmental samples relies on a combination of these techniques to ensure accurate and reliable results.

Environmental Occurrence and Distribution as a Fluorotelomer Alcohol

FTOHs are globally distributed contaminants due to their widespread use and subsequent release into the environment. utoronto.ca They are found in various environmental compartments, including the atmosphere, water, soil, and sludge. rsc.orgacs.org The production of FTOHs through telomerization has increased, leading to their ubiquitous presence. magtech.com.cn

Sources of FTOHs in the environment are varied. They can be released directly into the atmosphere during the production of fluoropolymers. alsglobal.comalsglobal.com FTOHs are also components of aqueous film-forming foams (AFFF) used in firefighting, with 8:2 FTOH concentrations in some formulations ranging from 8 to 26.5 mg/L. alsglobal.comalsglobal.com Furthermore, the degradation of side-chain fluorotelomer-based polymers, often found in waste stocks like landfills, serves as a long-term source of FTOHs to the environment. nih.govacs.org

Wastewater treatment plants (WWTPs) are another significant hub for FTOH occurrence. Studies have detected various FTOHs in the influent, secondary effluent, and sludge of municipal WWTPs. acs.org For instance, in a study of 12 WWTPs in China, 8:2 FTOH was the most prevalent congener. acs.org FTOHs have also been detected in river water and rainwater, indicating their widespread distribution through the hydrological cycle. alsglobal.comacs.org

| FTOH Congener | Environmental Matrix | Concentration Range | Location/Study Reference |

|---|---|---|---|

| 8:2 FTOH | WWTP Influent | 2.10–11.0 ng/L | 12 Municipal WWTPs, China acs.org |

| 8:2 FTOH | WWTP Secondary Effluent | 3.05–12.4 ng/L | 12 Municipal WWTPs, China acs.org |

| 8:2 FTOH | WWTP Sludge | 0.36–1.91 ng/g dw | 12 Municipal WWTPs, China acs.org |

| ΣFTOHs | WWTP Sludge | 1.07–12.7 ng/g dw | 12 Municipal WWTPs, China acs.org |

| 6:2, 8:2, 10:2 FTOH | Alpine Air | Non-detectable to 72.4 pg/m³ | Two Alpine Summits |

Atmospheric Transport and Deposition Mechanisms

The physical and chemical properties of FTOHs, such as low water solubility and high vapor pressure, mean they are expected to partition into the atmosphere after being released. utoronto.ca Their volatility allows them to undergo long-range environmental transport, which contributes to the presence of their degradation products, PFCAs, in remote regions like the Arctic. rsc.orgalsglobal.comrsc.org

The atmospheric lifetime of FTOHs is a critical factor in their transport. It is primarily determined by their reaction with hydroxyl (OH) radicals. utoronto.ca Studies have estimated the atmospheric lifetime of FTOHs to be around 20 days, which is sufficient for extensive hemispheric distribution and transport over long distances. utoronto.calandandgroundwater.comresearchgate.net For example, the atmospheric residence times for 6:2 FTOH and 8:2 FTOH are estimated to be 50 and 80 days, respectively. researchgate.net

Aquatic Transport and Sorption Behavior in Hydrological Systems

In aquatic environments, the behavior of FTOHs is governed by their solubility and tendency to sorb to solids. The length of the perfluorocarbon chain is a dominant structural feature influencing these properties. nih.govacs.org Each additional CF2 moiety in the chain decreases the aqueous solubility by approximately 0.78 log units and increases the organic carbon-normalized sorption coefficient (Koc) by about 0.87 log units. nih.govacs.org

Sorption to soil and sediment is a key process affecting the transport of FTOHs in hydrological systems. nih.gov Soil organic carbon is consistently identified as the key property influencing this sorption. nih.govacs.orgnih.gov Studies on 8:2 FTOH have shown that its sorption isotherms are generally linear and that sorption appears to be driven by hydrophobic partitioning, with a reported log Koc value of 4.13. nih.gov This strong sorption can limit the mobility of FTOHs in groundwater and surface water, retaining them in soil and sediment. However, the presence of dissolved organic carbon can affect this partitioning. nih.gov

| Property | FTOH Congener | Value | Significance |

|---|---|---|---|

| Aqueous Solubility | 8:2 FTOH | 0.194 mg/L | Low solubility promotes partitioning to solids and atmosphere. nih.gov |

| Log Koc | 8:2 FTOH | 4.13 ± 0.16 | Indicates strong sorption to organic carbon in soil/sediment. nih.gov |

| Effect of CF₂ group | General FTOHs | Decreases solubility by ~0.78 log units | Longer-chain FTOHs are less soluble. nih.govacs.org |

| Effect of CF₂ group | General FTOHs | Increases Koc by ~0.87 log units | Longer-chain FTOHs sorb more strongly. nih.govacs.org |

Biotransformation Pathways in Environmental Compartments

Biotransformation is a major degradation pathway for FTOHs in the environment, leading to the formation of various metabolites, including the highly persistent PFCAs. nih.govutoronto.ca This process has been observed in diverse environmental matrices such as soil, sludge, and sediment. rsc.org

FTOHs can be biodegraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways can differ significantly. jst.go.jp Aerobic conditions generally promote faster degradation, with half-lives ranging from less than one to 14 days. rsc.orgrsc.org In contrast, degradation under anaerobic conditions is much slower, with half-lives that can extend from one to over 365 days. rsc.orgrsc.org

Studies on 8:2 FTOH have shown that under aerobic conditions, a significant portion is transformed into PFCAs. jst.go.jp In one study, the first-order degradation rate constant for 8:2 FTOH was nearly five times higher under aerobic conditions compared to anaerobic conditions. jst.go.jp The molar yield of PFCAs (from C4 to C9) was also substantially higher in aerobic systems (11.12%) compared to anoxic (0.46%) and anaerobic systems (3.39%) within 24 hours. jst.go.jp Anaerobic biodegradation of 8:2 FTOH has also been confirmed, leading to poly- and perfluorinated metabolites and the release of fluoride ions. nih.gov

The microbial degradation of FTOHs is a multi-step process initiated by the oxidation of the alcohol group. nih.govutoronto.ca This process is carried out by various microorganisms, including several alkane-degrading bacteria like Mycobacterium vaccae, Pseudomonas oleovorans, and Pseudomonas butanovora. nih.govresearchgate.net The specific enzymes involved, such as alkane monooxygenases, are thought to catalyze the initial steps of FTOH degradation. researchgate.net

The general aerobic pathway involves the oxidation of the FTOH to a transient aldehyde, which is then further oxidized to a fluorotelomer carboxylic acid (FTCA). nih.govutoronto.ca This FTCA can then undergo further transformation. utoronto.ca A key intermediate in many FTOH degradation pathways is the corresponding fluorotelomer unsaturated carboxylic acid (FTUCA). landandgroundwater.comutoronto.ca For example, in the degradation of 8:2 FTOH, metabolites such as 8:2 FTCA and 8:2 FTUCA are readily identified. nih.govutoronto.ca Other metabolites, including 3-OH-7-3 acid and 7-2 FT ketone, have also been detected in soil studies of 8:2 FTOH. nih.gov The specific metabolites formed can be influenced by the microbial strains present, enzyme inducers, and the availability of reducing energy sources. nih.govresearchgate.net

A critical aspect of FTOH biotransformation is the ultimate formation of stable and persistent PFCAs. alsglobal.comrsc.orglandandgroundwater.com This transformation is a significant indirect source of PFCAs to the global environment. nih.govalsglobal.comutoronto.ca The degradation of an n:2 FTOH typically results in the formation of PFCAs with both the same number of perfluorinated carbons (Cn) and shorter-chain PFCAs. rsc.orgrsc.org

Advanced Material Science Applications and Role of 1h,1h,3h,7h Perfluoroheptan 1 Ol

Utilization in Fluorosurfactants and Surface Chemistry

Fluorosurfactants, or fluorinated surfactants, are a class of surface-active agents that contain a fluorocarbon chain. These compounds are known for their exceptional ability to lower the surface tension of water and other liquids to a greater extent than their hydrocarbon counterparts.

Interfacial Phenomena and Surface Energy Modification

The presence of a fluorinated tail in surfactant molecules, such as those derived from 1H,1H,3H,7H-perfluoroheptan-1-ol, is key to their powerful effect on interfacial phenomena. uomustansiriyah.edu.iq At an interface, such as that between a liquid and air or two immiscible liquids, molecules experience different forces than those in the bulk of the liquid. kkwagh.edu.in This imbalance of forces results in surface tension. kkwagh.edu.in

Fluorosurfactants are highly effective at reducing this tension because the fluorinated chains have low intermolecular forces and are both hydrophobic (water-repelling) and lipophobic (oil-repelling). When a fluorosurfactant is introduced into a system, its molecules preferentially migrate to the interface. The fluorinated tails align themselves away from the bulk liquid, effectively disrupting the cohesive forces between the liquid molecules and significantly lowering the surface tension and surface energy. uomustansiriyah.edu.iqkkwagh.edu.in This modification of surface energy is a critical factor in many industrial and technological processes.

The ability to drastically reduce surface tension makes fluorosurfactants derived from precursors like this compound valuable in applications requiring enhanced spreading and wetting.

Table 1: Comparison of Surface Tension Reduction by Different Surfactant Types

| Surfactant Type | Typical Minimum Surface Tension in Water (mN/m) |

| Hydrocarbon Surfactants | 25-35 |

| Silicone Surfactants | 20-25 |

| Fluorosurfactants | 15-20 |

This table provides typical values and can vary based on the specific chemical structure, concentration, and temperature.

Role in Emulsification and Wetting Agent Development

The unique properties of fluorosurfactants make them excellent emulsifying and wetting agents. Emulsification is the process of dispersing one liquid into another immiscible liquid, creating an emulsion. The effectiveness of a surfactant in stabilizing an emulsion depends on its ability to form a stable interfacial film around the dispersed droplets, preventing them from coalescing.

Fluorosurfactants can be particularly effective in creating stable emulsions, especially in systems involving fluorinated oils or polymers. For instance, in the realm of biomedical research, biocompatible fluorosurfactants are synthesized for creating stable microemulsions used in applications like DNA nanoparticle synthesis and cell-based assays. nih.gov

As wetting agents, fluorosurfactants promote the spreading of a liquid over a solid surface. This is crucial in applications such as coatings, paints, and agricultural formulations, where uniform coverage is essential. The low surface tension achieved with fluorosurfactants allows liquids to wet even low-energy surfaces like plastics and other polymers.

Incorporation into Fluorinated Polymers and Copolymers